3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

Description

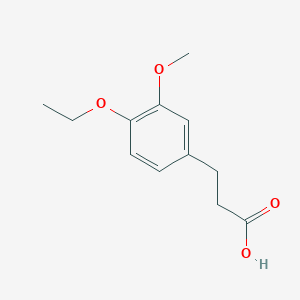

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKVFGHQNRGQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429341 | |

| Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-91-8 | |

| Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is a solid organic compound with the chemical formula C12H16O4 and a molecular weight of 224.25 g/mol . sigmaaldrich.com Its structure features a benzene (B151609) ring substituted with an ethoxy group, a methoxy (B1213986) group, and a propanoic acid side chain. The precise arrangement of these functional groups is key to its chemical identity and potential reactivity.

Key identifiers for this compound include its CAS Number, 30044-91-8, and its MDL number, MFCD06823980. sigmaaldrich.comsynquestlabs.com The structural formula can be represented by the SMILES string O(CC)c1c(cc(cc1)CCC(=O)O)OC. sigmaaldrich.com

Table 1: of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H16O4 | sigmaaldrich.com |

| Molecular Weight | 224.25 | sigmaaldrich.com |

| CAS Number | 30044-91-8 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | BTKVFGHQNRGQIB-UHFFFAOYSA-N | sigmaaldrich.com |

| MDL Number | MFCD06823980 | sigmaaldrich.com |

Synthesis

Detailed, peer-reviewed synthesis procedures specifically for 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid are not widely documented in publicly available scientific literature. However, general synthetic routes for similar phenylpropanoic acid derivatives often involve multi-step processes.

One potential, though not explicitly described for this exact compound, could be inferred from related syntheses. For instance, a process for a structurally analogous compound, 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy) phenyl] propanoic acid, involves the reaction of an appropriate phenol (B47542) with an ethyl propanoate derivative, followed by hydrolysis of the ester to the carboxylic acid. google.com This suggests that a plausible synthesis for this compound could start from a suitably substituted phenol, which is then elaborated to the final propanoic acid structure. It is important to note that this is a generalized inference, and specific reaction conditions and yields would require dedicated experimental investigation.

Investigation of Biological Activities and Underlying Molecular Mechanisms in Preclinical Models

A thorough review of scientific databases and literature reveals a significant lack of preclinical studies on the biological activities of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid. Consequently, there is no available data to populate a table on its biological effects, nor are there any reported investigations into its underlying molecular mechanisms.

It is crucial to distinguish this compound from the structurally similar and more extensively studied metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA has been the subject of numerous preclinical studies investigating its antioxidant, anti-inflammatory, and other biological effects. mdpi.comnih.govnih.govnih.gov However, these findings cannot be extrapolated to this compound, as the substitution of a hydroxyl group with an ethoxy group can significantly alter the compound's physicochemical properties, metabolic fate, and biological activity.

The absence of research on this compound represents a clear gap in the scientific knowledge base. Future preclinical in vitro and in vivo studies would be necessary to determine if this compound possesses any therapeutic potential and to elucidate the molecular pathways it may modulate. Such studies would need to establish a foundational understanding of its bioactivity, beginning with screening for effects on various cellular and animal models.

Sophisticated Analytical and Spectroscopic Characterization Techniques for Research Materials

Comprehensive Spectroscopic Elucidation of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid and its Derivatives

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of an organic molecule in solution or the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the number of protons in that environment, and the splitting pattern (multiplicity) provides information about neighboring protons.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet | 1H |

| Aromatic (Ar-H) | 6.7 - 6.9 | Multiplet | 3H |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet | 2H |

| Methoxy (B1213986) (-OCH₃) | 3.8 - 3.9 | Singlet | 3H |

| Propanoic Acid Chain (-CH₂CH₂COOH) | 2.8 - 3.0 | Triplet | 2H |

| Propanoic Acid Chain (-CH₂CH₂COOH) | 2.5 - 2.7 | Triplet | 2H |

Note: This is a representation of expected values. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would confirm the presence of 12 carbon atoms and indicate their chemical environment (e.g., carbonyl, aromatic, aliphatic, ether).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, such as those on the propanoic acid chain and the ethoxy group. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Solid-State NMR (ssNMR): If the material is a crystalline solid, ssNMR can be used to study its structure and polymorphism without dissolution. This can reveal information about the packing of molecules in the crystal lattice.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). For this compound (C₁₂H₁₆O₄), the expected exact mass is approximately 224.1049 g/mol . sigmaaldrich.comsynquestlabs.com An HRMS measurement confirming this value provides unambiguous verification of the compound's elemental composition.

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is ideal for impurity profiling. A sample can be analyzed to separate the main compound from any minor impurities, and the mass spectrometer can then provide molecular weight information for each separated component, aiding in their identification.

Expected Fragmentation Data from Mass Spectrometry

| m/z Value | Possible Fragment Identity |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 207 | [M - OH]⁺ |

| 196 | [M - C₂H₄]⁺ (Loss of ethylene (B1197577) from ethoxy group) |

| 179 | [M - COOH]⁺ |

Note: This table represents plausible fragmentation pathways. Actual results depend on the ionization technique used.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the key functional groups are the carboxylic acid, the ether linkages (ethoxy and methoxy), and the substituted benzene (B151609) ring.

Expected Vibrational Bands for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|---|

| Carboxylic Acid O-H | IR | 2500-3300 (broad) | O-H stretching |

| Carboxylic Acid C=O | IR, Raman | 1700-1725 | C=O stretching |

| Aromatic C-H | IR, Raman | 3000-3100 | C-H stretching |

| Aliphatic C-H | IR, Raman | 2850-2980 | C-H stretching |

| C-O-C (Ether) | IR | 1200-1275 (asymmetric), 1020-1075 (symmetric) | C-O stretching |

Solid-State Characterization and Supramolecular Structure Analysis

The three-dimensional arrangement of molecules in a crystal lattice, governed by non-covalent interactions, is fundamental to understanding the physical and chemical properties of a compound. Techniques such as single-crystal X-ray diffraction provide precise data on molecular geometry and packing.

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a crystal structure for this compound is not publicly documented, analysis of its close analogs, such as 3-(3-methoxyphenyl)propionic acid and 3-(2,5-dimethoxyphenyl)propionic acid, offers significant insights into the likely structural characteristics.

For instance, a study on 3-(3-methoxyphenyl)propionic acid revealed that it crystallizes in the monoclinic space group P2₁/a, with two independent molecules (A and B) in the asymmetric unit. acs.org This indicates that the two molecules have slightly different conformations, likely due to a rotation around the C-C bond connecting the aromatic ring and the propionic acid side chain. acs.org Similarly, 3-(2,5-dimethoxyphenyl)propionic acid has been found to crystallize in the monoclinic C2/c space group. iucr.org The crystallographic data for these analogs provide a solid foundation for predicting the crystal system and potential polymorphism of this compound.

Table 1: Crystallographic Data for Analogs of this compound

| Parameter | 3-(3-methoxyphenyl)propionic acid acs.org | 3-(2,5-dimethoxyphenyl)propionic acid iucr.org |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | C2/c |

| a (Å) | Data not available | 24.3212 (10) |

| b (Å) | Data not available | 4.6512 (2) |

| c (Å) | Data not available | 19.7411 (8) |

| β (°) | Data not available | 109.1782 (6) |

| V (ų) | Data not available | 2109.23 (15) |

| Z | 2 | 8 |

Note: Detailed cell parameters for 3-(3-methoxyphenyl)propionic acid were not provided in the referenced study.

The crystal packing of phenylpropanoic acids is predominantly directed by strong hydrogen bonds and supplemented by weaker non-covalent interactions. A common feature in the crystal structures of carboxylic acids is the formation of centrosymmetric cyclic dimers through O-H···O hydrogen bonds between the carboxyl groups, creating a robust R²₂(8) supramolecular synthon. acs.orgiucr.org

In the case of 3-(3-methoxyphenyl)propionic acid, these dimers are further interconnected by C-H···O and C-H···π interactions, leading to a two-dimensional molecular sheet. acs.org A Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, of several substituted phenylpropionic acids has shown that H···H, O···H, and C···H contacts account for 94-99% of the Hirshfeld surface area, highlighting their crucial role in the crystal packing. acs.org

For 3-(2,5-dimethoxyphenyl)propionic acid, the hydrogen-bonded dimers are stacked along the b-axis. iucr.org The aromatic rings within a dimer are parallel but offset, while the rings of neighboring dimers are nearly perpendicular to each other. iucr.org These observations suggest that the crystal structure of this compound would also be heavily influenced by a network of O-H···O, C-H···O, and potentially C-H···π and π-π stacking interactions, leading to a densely packed and stable crystalline form.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to predict and understand the electronic structure, conformation, and reactivity of molecules. These methods are invaluable, especially when experimental data is scarce.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For a series of hydroxyl-, methyl-, and methoxy-substituted phenylpropionic acids, Density Functional Theory (DFT) calculations have shown a HOMO-LUMO energy gap of over 4.0 eV, indicating high kinetic stability for these compounds. researchgate.net While specific HOMO and LUMO energy values for this compound are not available, it is reasonable to infer a similar high kinetic stability based on its structural similarity to these studied analogs.

Table 2: Conceptual Data for Frontier Molecular Orbital Analysis

| Parameter | General Significance | Inferred Properties for this compound |

| HOMO Energy | Electron-donating ability | Expected to be a moderate electron donor. |

| LUMO Energy | Electron-accepting ability | Expected to be a moderate electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Kinetic stability and chemical reactivity | Expected to have a relatively large gap, indicating high kinetic stability. |

Molecular modeling and simulation are powerful tools for exploring the conformational landscape and predicting the reactivity of molecules. For flexible molecules like this compound, which has a rotatable bond between the phenyl ring and the propionic acid side chain, multiple low-energy conformations can exist.

In the crystal structure of 3-(3-methoxyphenyl)propionic acid, two different conformations were observed in the asymmetric unit, differing by the torsion angle of the propionic acid chain relative to the aromatic ring. acs.org In contrast, 3-(2,5-dimethoxyphenyl)propionic acid was found to exhibit only one conformation in the crystal. iucr.org The angle between the aromatic ring and the propionic acid group in this molecule was determined to be 78.56 (2)°. iucr.org

Computational methods, such as DFT, can be used to optimize the geometry of different possible conformers and calculate their relative energies to determine the most stable conformation. These calculations can also map the potential energy surface for bond rotations, providing insights into the flexibility of the molecule. Furthermore, reactivity descriptors derived from these calculations can predict sites of electrophilic and nucleophilic attack, corroborating the predictions from FMO analysis.

An in-depth analysis of the chemical compound this compound reveals a molecule with defined chemical characteristics. However, a comprehensive review of scientific literature indicates a notable absence of preclinical research into its biological activities and the associated molecular mechanisms. This article outlines the current scientific understanding of this compound, focusing on its chemical properties and synthesis, while also highlighting the gap in research regarding its potential biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.